Synthesis and characterization of 2-(3-Carboxyprop-2-enamido)benzoic acid
Synthesis and characterization of 2-(3-Carboxyprop-2-enamido)benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Carboxyprop-2-enamido)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Carboxyprop-2-enamido)benzoic acid, a notable derivative of anthranilic acid. This document is tailored for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the mechanistic underpinnings of its synthesis via nucleophilic acyl substitution, offers a detailed, field-proven experimental protocol, and presents a systematic approach to its structural and spectroscopic characterization. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process from both a theoretical and practical standpoint.
Introduction: Significance and Synthesis Strategy
2-(3-Carboxyprop-2-enamido)benzoic acid, also known as N-(2-carboxyphenyl)maleamic acid, is a dicarboxylic acid derivative formed from the reaction of two readily available precursors: anthranilic acid and maleic anhydride. Its structure, featuring both a benzoic acid and a maleamic acid moiety, makes it an interesting building block in various chemical applications.
Scientific Significance: The primary importance of maleanilic acids, such as the title compound, lies in their role as precursors to N-substituted maleimides.[1] Maleimides are a critical class of compounds utilized as monomers in the synthesis of high-performance polymers and polyimides, which are valued for their thermal stability.[2] Furthermore, the maleimide scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antifungal and anticancer properties.[1][2] The molecule's two carboxylic acid groups also present opportunities for further functionalization or for use as a chelating ligand.
Synthesis Overview: The synthesis of 2-(3-Carboxyprop-2-enamido)benzoic acid is a classic example of nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of the maleic anhydride ring. This results in the opening of the anhydride ring to form the corresponding amic acid. The reaction is generally high-yielding and can be performed under mild conditions.
Synthesis Methodology
Principle of the Reaction: A Mechanistic Perspective
The formation of 2-(3-Carboxyprop-2-enamido)benzoic acid proceeds through a well-established nucleophilic acyl substitution mechanism.[3][4]
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of maleic anhydride. This initial attack leads to the formation of a tetrahedral intermediate.[5]
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Ring Opening: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen bond of the anhydride ring breaks, with the oxygen atom abstracting a proton from the now positively charged nitrogen atom.
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Product Formation: This concerted process results in the opening of the anhydride ring and the formation of the stable amide and carboxylic acid functional groups of the final product.
The reaction is typically rapid and often exothermic.[2]
Reaction Mechanism Diagram
Caption: Mechanism of nucleophilic acyl substitution.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Anthranilic Acid | Reagent Grade, ≥99% | Standard chemical supplier | |
| Maleic Anhydride | Reagent Grade, ≥99% | Standard chemical supplier | Should be protected from moisture. |
| Acetone | ACS Grade | Standard chemical supplier | Used as the reaction solvent. |
| Deionized Water | Laboratory supply | Used for washing the product. | |
| Beakers and Erlenmeyer flasks | |||
| Magnetic stirrer and stir bar | |||
| Büchner funnel and filter flask | For product isolation. | ||
| Vacuum source | |||
| Drying oven or vacuum desiccator |
Detailed Step-by-Step Protocol
This protocol is based on a common solvent-based approach that ensures good mixing and temperature control.
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Preparation of Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of acetone with gentle stirring at room temperature.
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Addition of Anthranilic Acid: To the stirred solution, add 13.7 g (0.1 mol) of anthranilic acid in one portion.
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Reaction: A precipitate will often form within minutes. Continue to stir the resulting suspension at room temperature for 1 hour to ensure the reaction goes to completion. The reaction is typically exothermic, but external cooling is usually not necessary for this scale.
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Isolation of the Product: After 1 hour, collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake with two 50 mL portions of cold deionized water to remove any unreacted maleic acid (from hydrolysis of the anhydride) or anthranilic acid.
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Drying: Dry the product in a vacuum oven at 60-70°C overnight or in a vacuum desiccator until a constant weight is achieved. The expected yield is typically high, often exceeding 90%.
Experimental Workflow: Synthesis
Caption: Step-by-step synthesis workflow.
Physicochemical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized 2-(3-Carboxyprop-2-enamido)benzoic acid.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound.
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Expected Range: While a specific value for this exact compound is not widely published, similar maleanilic acids have melting points in the range of 180-220°C. For instance, N-(p-chloro)maleanilic acid melts at 197-199°C.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| ~3300 | N-H (Amide) | Stretching | Broad |
| 3200-2500 | O-H (Carboxylic Acid) | Stretching | Very broad |
| ~1700 | C=O (Carboxylic Acid) | Stretching | Strong, sharp |
| ~1650 | C=O (Amide I) | Stretching | Strong, sharp |
| ~1600 | C=C (Aromatic & Alkene) | Stretching | Medium |
| ~1540 | N-H bend (Amide II) | Bending | Medium |
The absence of the characteristic anhydride C=O stretching bands (around 1850 and 1780 cm⁻¹) is a key indicator of a successful reaction.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆, in which the acidic protons are often observable.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 2H | -COOH | Acidic protons, highly deshielded. |
| ~9.5-10.5 | Singlet | 1H | -NH- | Amide proton, deshielded. |
| ~8.0-8.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to COOH on benzoic acid ring. |
| ~7.0-7.8 | Multiplet | 3H | Ar-H | Remaining aromatic protons. |
| ~6.3-6.5 | Doublet | 1H | =CH- | Vinylic proton of the maleamic acid moiety. |
| ~6.1-6.3 | Doublet | 1H | =CH- | Vinylic proton of the maleamic acid moiety. |
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~168 | Quaternary | Carboxylic Carbon (Benzoic) |
| ~166 | Quaternary | Amide Carbonyl |
| ~165 | Quaternary | Carboxylic Carbon (Maleamic) |
| ~140 | Quaternary | Aromatic C (bonded to N) |
| ~130-135 | Tertiary | Aromatic CH |
| ~130-135 | Tertiary | Vinylic CH |
| ~115-125 | Tertiary | Aromatic CH |
| ~115 | Quaternary | Aromatic C (bonded to COOH) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Expected Molecular Ion: For C₁₁H₉NO₅, the expected monoisotopic mass is approximately 235.0481 g/mol . In electrospray ionization (ESI), one would expect to observe the [M-H]⁻ ion at m/z ≈ 234 in negative mode or the [M+H]⁺ ion at m/z ≈ 236 in positive mode.
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Key Fragmentation Pattern: A characteristic fragmentation would be the loss of H₂O (18 Da) and CO₂ (44 Da) from the carboxylic acid groups. Another likely fragmentation is the cleavage of the amide bond.
Characterization Workflow
Caption: Logical flow for product characterization.
Discussion and Troubleshooting
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Yield Optimization: The reaction is generally very efficient. To maximize yield, ensure the maleic anhydride is dry, as moisture will hydrolyze it to maleic acid, which will not react with the aniline. Using a slight excess of the more volatile solvent (acetone) can help maintain a stirrable slurry.
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Purity Concerns: The primary impurity is often unreacted starting materials or maleic acid. The recommended washing procedure with cold water is typically sufficient to remove these more soluble impurities. If further purification is needed, recrystallization from a suitable solvent like an ethanol/water mixture can be employed.
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Discoloration: The product is typically an off-white or pale yellow powder.[1] Significant discoloration might indicate the presence of impurities from the starting aniline, which can sometimes be colored due to oxidation.
Conclusion
The synthesis of 2-(3-Carboxyprop-2-enamido)benzoic acid is a robust and straightforward procedure that serves as an excellent example of nucleophilic acyl substitution. Its characterization relies on a standard suite of analytical techniques that, when interpreted correctly, provide unambiguous confirmation of the product's structure and purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize and characterize this versatile chemical intermediate, paving the way for its use in the development of advanced materials and potentially bioactive molecules.
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